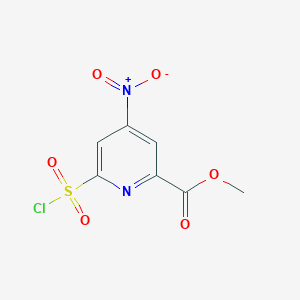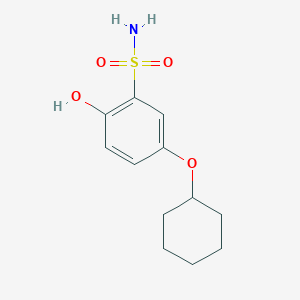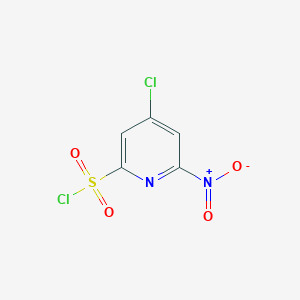
Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate is a chemical compound with significant interest in organic synthesis and various industrial applications. It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a pyridine ring, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of 6-nitropyridine-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and consistency. The use of automated systems for temperature and pressure control is common to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like acetone or dichloromethane.
Reduction Reactions: Commonly performed using tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Hydrolysis: Conducted using aqueous acid or base at elevated temperatures.
Major Products Formed:
Sulfonamides, sulfonates, and sulfonamides: from substitution reactions.
Amino derivatives: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .
Comparación Con Compuestos Similares
Comparison: Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a wide range of reactivity.
Propiedades
Fórmula molecular |
C7H5ClN2O6S |
|---|---|
Peso molecular |
280.64 g/mol |
Nombre IUPAC |
methyl 6-chlorosulfonyl-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClN2O6S/c1-16-7(11)5-2-4(10(12)13)3-6(9-5)17(8,14)15/h2-3H,1H3 |
Clave InChI |
BLHHLIBESHLSOM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)









